molecular formula C10H11N3 B1316995 1-[4-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 65113-25-9

1-[4-(1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B1316995
CAS No.: 65113-25-9
M. Wt: 173.21 g/mol
InChI Key: MACCCEHTOQDLIP-UHFFFAOYSA-N
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Description

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is an organic compound with the molecular formula C10H11N3. It is a heterocyclic building block commonly used in chemical synthesis. The compound features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This structure makes it a versatile intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine typically involves the reaction of 4-(1H-imidazol-1-yl)aniline with formaldehyde and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by purification steps to isolate the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-imidazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions[][3].

Major Products

The major products formed from these reactions include various imidazole derivatives, which can be further functionalized for specific applications[3][3].

Scientific Research Applications

1-[4-(1H-imidazol-1-yl)phenyl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The compound can also interact with receptors, influencing signal transduction pathways. These interactions make it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)aniline
  • 1H-imidazole-4-methanamine
  • 4-(1H-imidazol-1-yl)benzylamine

Uniqueness

1-[4-(1H-imidazol-1-yl)phenyl]methanamine is unique due to its specific structural features, which combine the properties of an imidazole ring and a methanamine group. This combination allows for diverse chemical reactivity and a wide range of applications compared to other similar compounds .

Properties

IUPAC Name

(4-imidazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACCCEHTOQDLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563471
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65113-25-9
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Imidazol-1-yl)benzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(1-imidazolyl)-benzonitrile (1 g, 5.92 mmol) was dissolved in anhydrous THF (10 mL) and added drop-wise to a stirring solution of LAH-THF (1 M in THF, 18 mL) at room temperature. The reaction mixture was refluxed under Ar for 2 h and the progress was monitored by TLC. The mixture was cooled to 0° C. and quenched by drop-wise addition of a saturated Na2SO4—H2O solution. The mixture was stirred for 1 h and filtered to remove lithium salts. The filtrate was dried over anhydrous MgSO4 and concentrated to obtain 4-(1-imidazolyl)-benzylamine (0.8 g, 80%). LCMS: MH+=174.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
LAH THF
Quantity
18 mL
Type
reactant
Reaction Step Two

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